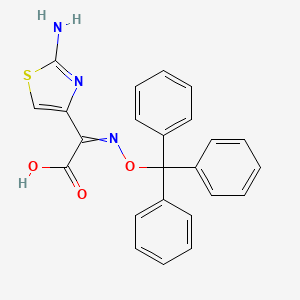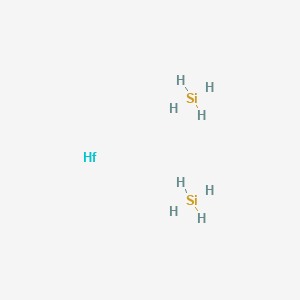![molecular formula C15H30O5Si B12435750 (3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the dioxolane and pyran rings. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
(3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3aR,7S,7aR)-7-[(tert-butyldimethylsilyl)oxy]-2,2,6-trimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol lies in its specific combination of functional groups and ring structures, which confer distinct reactivity and stability profiles. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C15H30O5Si |
|---|---|
Peso molecular |
318.48 g/mol |
Nombre IUPAC |
(3aR,7S,7aR)-7-[tert-butyl(dimethyl)silyl]oxy-2,2,6-trimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C15H30O5Si/c1-13(2,3)21(7,8)20-12-11-10(9-17-15(12,6)16)18-14(4,5)19-11/h10-12,16H,9H2,1-8H3/t10-,11-,12+,15?/m1/s1 |
Clave InChI |
IENFGZCRGRJTDX-TWSJYFLVSA-N |
SMILES isomérico |
CC1(O[C@@H]2COC([C@H]([C@@H]2O1)O[Si](C)(C)C(C)(C)C)(C)O)C |
SMILES canónico |
CC1(OC2COC(C(C2O1)O[Si](C)(C)C(C)(C)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


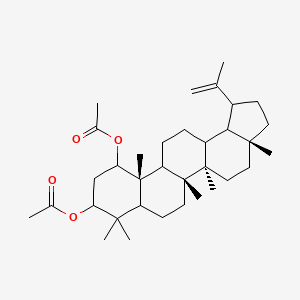
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
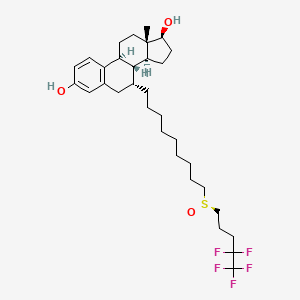
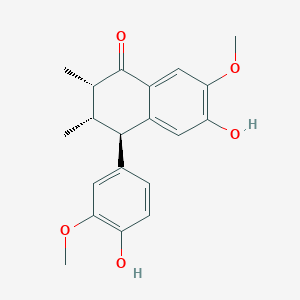
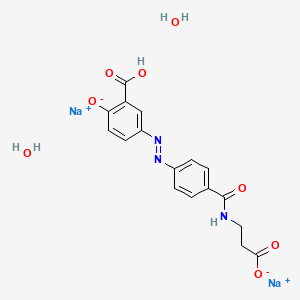
![1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B12435705.png)

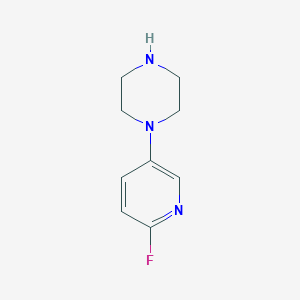

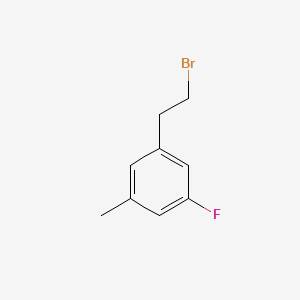
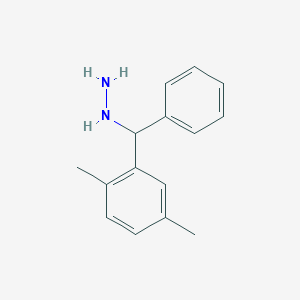
![3-[(Benzyloxy)methyl]-1H-indole](/img/structure/B12435729.png)
